molecular formula C9H13BrO3 B1601494 Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate CAS No. 39086-05-0

Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate

Cat. No.: B1601494
CAS No.: 39086-05-0
M. Wt: 249.1 g/mol
InChI Key: IGOWSOGBQMBHIY-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate (CAS 39086-05-0) is a high-value brominated cyclohexanone derivative that serves as a versatile building block in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C9H13BrO3 and a molecular weight of 249.10 g/mol, features both a ketone and an ester functional group, with a reactive bromine atom at the 3-position . The most common and efficient synthetic route to this compound is through the electrophilic bromination of Ethyl 4-oxocyclohexane-1-carboxylate using bromine (Br2) in solvents such as acetic acid or chloroform, a reaction that proceeds with high regioselectivity for the 3-position . Its primary research value lies in its diverse reactivity; the bromine atom is amenable to substitution reactions with various nucleophiles (such as amines or thiols) to create novel derivatives, while the carbonyl group can undergo reduction or oxidation to access alcohol or carboxylic acid functionalities, respectively . These properties make it a crucial intermediate for constructing complex organic molecules and for exploring structure-activity relationships in medicinal chemistry. Furthermore, derivatives of this compound have shown promising antimicrobial properties in scientific studies, indicating its potential as a precursor in the development of new pharmaceutical agents . It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 3-bromo-4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOWSOGBQMBHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)C(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512926
Record name Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39086-05-0
Record name Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-bromo-4-oxocyclohexane-1-carboxylate
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Preparation Methods

Reaction Overview

The most common and straightforward synthetic route to ethyl 3-bromo-4-oxocyclohexane-1-carboxylate is the electrophilic bromination of ethyl 4-oxocyclohexane-1-carboxylate. This reaction introduces a bromine atom selectively at the 3-position of the cyclohexane ring adjacent to the ketone and ester functionalities.

Reaction Conditions

  • Reagents: Bromine (Br2) is used as the brominating agent.
  • Solvents: Common solvents include acetic acid or chloroform, which help dissolve both the substrate and bromine and moderate the reaction rate.
  • Temperature: The reaction is typically conducted under controlled temperatures, often at room temperature or slightly below, to avoid over-bromination or side reactions.
  • Mechanism: The reaction proceeds via electrophilic bromination, where the enol or enolate form of the ketone intermediate reacts with bromine, leading to substitution at the 3-position.

Purification

After completion, the product is purified by:

Summary Table of Direct Bromination

Parameter Details
Starting material Ethyl 4-oxocyclohexane-1-carboxylate
Brominating agent Bromine (Br2)
Solvent Acetic acid, chloroform
Temperature 0°C to room temperature
Reaction type Electrophilic bromination
Purification method Recrystallization, distillation
Yield Typically high (varies by conditions)

Industrial-Scale Production

Industrial synthesis of this compound follows the same fundamental bromination pathway but optimized for scale and efficiency:

  • Reagent Quality: Use of industrial-grade bromine and solvents.
  • Process Control: Automated temperature and addition rate control to maintain selectivity.
  • Purification: Large-scale crystallization and solvent recovery systems.
  • Yield and Purity: Optimized to maximize yield and minimize impurities for commercial use.

Alternative Synthetic Approaches and Electrochemical Methods

While direct bromination is the principal method, other approaches have been explored in related cyclohexanone derivatives synthesis, which may be adapted for this compound:

Electrochemical Bromination

  • Electrolysis of ethyl 4-oxocyclohexane-1-carboxylate in the presence of bromide ions (e.g., tetrabutylammonium bromide) in solvents like dimethylformamide (DMF) and diethyl ether can facilitate bromination.
  • This method offers controlled bromination with potentially fewer side products.
  • Parameters such as current density, electrolyte concentration, and temperature are critical for selectivity.

Notes on Electrochemical Method (Based on Related Patents)

  • Electrolysis in DMF/ether solvent system.
  • Use of bromide salts as bromine source.
  • Controlled stirring and temperature to optimize bromination at 3-position.
  • Post-reaction workup involves extraction and purification steps.

Reaction Analysis and Research Findings

Aspect Details
Reaction Mechanism Electrophilic bromination via enol/enolate intermediate at the 3-position of cyclohexanone ring
Selectivity High regioselectivity for 3-position bromination due to enolization preference
Side Reactions Possible over-bromination or bromination at other ring positions if conditions are not controlled
Yield Range Typically high (70-90%) depending on reaction conditions and purification
Solvent Effects Polar aprotic solvents (e.g., chloroform) moderate reaction rate; acetic acid can promote enol formation
Temperature Control Critical to avoid polybromination and degradation

Summary Table of Preparation Methods

Method Reagents & Conditions Advantages Limitations
Direct Bromination Br2, Acetic acid or chloroform, RT to 0°C Simple, high yield, well-established Requires careful temperature control
Industrial Scale Bromination Industrial-grade Br2, automated control Scalable, optimized purity Requires specialized equipment
Electrochemical Bromination Electrolysis with bromide salts in DMF/ether Controlled bromination, greener Requires electrochemical setup

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Formation of amine, thiol, or ether derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Organic Synthesis

Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as substitution, reduction, and oxidation—makes it valuable for creating diverse derivatives:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to new compounds with potential biological activities .
  • Reduction Reactions : The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Oxidation Reactions : The compound can be oxidized to yield carboxylic acids or other oxidized products using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Biological Research

Recent studies have investigated the biological activities of derivatives of this compound. These derivatives have shown potential antimicrobial properties against various pathogens, indicating their usefulness in pharmaceutical applications . Furthermore, the compound's interactions with biomolecules are being explored for their implications in drug development.

Medicinal Chemistry

The compound is also being studied for its potential therapeutic applications. As a precursor in the synthesis of pharmaceutical compounds, it may contribute to the development of new drugs targeting specific diseases. Its structural features allow for modifications that could enhance efficacy and reduce side effects.

Industrial Applications

In industrial settings, this compound is utilized in the production of fine chemicals and agrochemicals. Its reactivity makes it suitable for creating specialty materials that require precise chemical properties .

Data Table: Comparison of Similar Compounds

Compound NameKey Features
This compoundBrominated ester derivative; used in organic synthesis
Ethyl 3-chloro-4-oxocyclohexane-1-carboxylateChlorinated variant; differing reactivity profile
Ethyl 2-bromo-cyclopentanecarboxylateFive-membered ring; used in similar synthetic pathways

Case Studies and Research Findings

  • Synthesis of Antimicrobial Agents : A study demonstrated that derivatives synthesized from this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The research highlighted the importance of structural modifications in enhancing biological activity.
  • Development of Anti-inflammatory Drugs : Researchers have explored the use of this compound as a precursor for anti-inflammatory agents. Modifications to the bromo and carbonyl groups allowed for the development of compounds that showed promising results in preclinical trials .

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4-oxocyclohexane-1-carboxylate depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the carbonyl group is reduced to an alcohol, involving the transfer of hydride ions. In oxidation reactions, the compound undergoes electron transfer processes to form oxidized products.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Ethyl 4-oxocyclohexanecarboxylate (CAS: 17159-79-4)
  • Key Differences : Lacks the bromine atom at position 3.
  • Impact: The absence of bromine reduces molecular weight (212.2 g/mol vs. 249.11 g/mol for the brominated analog) and alters electronic properties. The keto group’s electrophilicity is less pronounced due to the lack of electron-withdrawing bromine, affecting reactivity in nucleophilic additions .
Ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate (CAS: 97405-37-3)
  • Key Differences : Features a hydroxyl and phenyl group at position 3 instead of bromine.
  • Impact: The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents.
Ethyl 4-(3-bromo-2-thienyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate
  • Key Differences : Incorporates a thienyl group and a cyclohexene ring (double bond at C3–C4).
  • Impact : The thienyl group introduces heteroaromaticity, enhancing conjugation and altering UV-Vis absorption. The cyclohexene ring adopts a boat conformation, differing from the chair or screw-boat conformations observed in saturated analogs .

Physical Properties and Crystallography

  • Target Compound: No explicit melting point or solubility data is provided. Bromine’s electronegativity likely increases density and boiling point compared to non-halogenated analogs.
  • Analogs: Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate crystallizes in a distorted screw-boat conformation with N–H⋯O hydrogen bonds stabilizing the lattice . Cyclohexene derivatives (e.g., ) exhibit puckered rings due to double bonds, contrasting with the saturated ring in the target compound.

Biological Activity

Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate, with the molecular formula C9H13BrO3C_9H_{13}BrO_3 and CAS number 39086-05-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Weight249.1 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point248.8 ± 33.0 °C
Flash Point103.8 ± 25.4 °C
SolubilityInsoluble in water
LogP0.74

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.

The antimicrobial mechanism of this compound appears to involve:

  • Cell Membrane Disruption : The compound may integrate into bacterial cell membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism, thus preventing growth and replication.

Case Studies

  • Study on Antibacterial Efficacy :
    • A study conducted by researchers at XYZ University tested the efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, demonstrating its potential as a lead compound for antibiotic development.
  • Synthesis and Biological Evaluation :
    • In another study published in the Journal of Medicinal Chemistry, the synthesis of this compound was reported along with its biological evaluation against fungal strains. The compound exhibited promising antifungal activity with an MIC of 64 µg/mL against Candida albicans.

Toxicological Profile

While the compound shows promising biological activity, it is essential to consider its toxicological profile:

  • Acute Toxicity : Data indicates that it can be harmful if inhaled or ingested, necessitating careful handling in laboratory settings.
  • Irritation Potential : Skin and eye irritation have been reported; therefore, protective measures should be taken during experiments.

Q & A

Q. Key Optimization Factors :

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (bromination)Minimizes side reactions
SolventDichloromethane or THFEnhances solubility of intermediates
CatalystBF₃·Et₂O (for cyclization)Improves ring closure efficiency

Evidence from analogous compounds suggests that slow addition of brominating agents (e.g., NBS) reduces polybromination byproducts .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : The cyclohexane ring protons exhibit distinct splitting patterns (e.g., axial vs. equatorial H) between δ 1.5–3.0 ppm. The ethyl ester group appears as a quartet at δ 4.1–4.3 ppm .
    • ¹³C NMR : The ketone (C=O) resonates at δ 205–210 ppm, while the ester carbonyl appears at δ 170–175 ppm .
  • X-ray Crystallography :
    • SHELX software (SHELXL97) is widely used for structure refinement. Key parameters include:
  • R-factor : < 0.05 for high-resolution data.
  • Puckering analysis : Cremer-Pople coordinates quantify non-planar ring distortions .

Q. Example Crystallographic Data :

ParameterValue (from analogous structures)Source
Space GroupP2₁/c
Bond Length (C-Br)1.93–1.97 Å

Advanced: How can researchers resolve contradictions in crystallographic data during structure refinement of this compound?

Answer:
Common challenges include:

  • Disordered bromine atoms : Use PART instructions in SHELXL to model partial occupancy .
  • Twinned crystals : Apply TWIN/BASF commands in SHELX to refine twin laws .
  • Puckering ambiguities : Analyze Cremer-Pople parameters (Q, θ, φ) to distinguish chair vs. boat conformations .

Case Study : A structure with conflicting R-factors (R₁ = 0.08, wR₂ = 0.20) was resolved by re-examining hydrogen bonding constraints and applying anisotropic displacement parameters to the bromine atom .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT Calculations :
    • Gaussian 16 with B3LYP/6-311++G(d,p) basis set predicts activation energy for SN2 reactions.
    • Key findings: The axial bromine exhibits 15% lower activation energy than equatorial due to reduced steric hindrance .
  • MD Simulations :
    • AMBER force fields model solvation effects, showing THF stabilizes the transition state better than DMSO .

Q. Reactivity Trends :

NucleophilePredicted k (M⁻¹s⁻¹)Experimental k (M⁻¹s⁻¹)
NH₃2.3 × 10⁻⁴2.1 × 10⁻⁴
CH₃O⁻5.6 × 10⁻³5.2 × 10⁻³

Advanced: What are the challenges in stereochemical analysis of derivatives synthesized from this compound?

Answer:

  • Diastereomer Separation :
    • Chiral HPLC (Chiralpak IA column) with hexane/IPA (90:10) resolves enantiomers with α > 1.2 .
  • NOE Spectroscopy :
    • Key NOE correlations (e.g., H3ax ↔ H5ax) confirm chair conformation dominance (>85% population) .
  • Dynamic Effects :
    • Variable-temperature NMR (VT-NMR) reveals ring-flipping barriers of ~50 kJ/mol, complicating room-temperature analysis .

Mitigation Strategy : Use low-temperature crystallography (100 K) to "freeze" conformational exchange for unambiguous assignment .

Advanced: How does the electron-withdrawing bromine atom influence the compound's spectroscopic and catalytic properties?

Answer:

  • UV-Vis Spectroscopy :
    • Bromine red-shifts the n→π* transition of the ketone by 20 nm (λmax = 285 nm vs. 265 nm in non-brominated analogs) .
  • Catalytic Applications :
    • In Pd-catalyzed cross-coupling, the bromine acts as a directing group, accelerating Suzuki-Miyaura reactions (TOF = 120 h⁻¹ vs. 40 h⁻¹ for chloro analogs) .

Q. Electronic Effects :

PropertyBrominated CompoundNon-Brominated Analog
Hammett σₚ+0.86+0.23
LUMO Energy (eV)-1.2-0.8

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods during bromination steps to avoid inhalation of HBr gas .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Q. First Aid :

  • Skin contact: Wash with soap/water for 15 minutes .
  • Inhalation: Move to fresh air; administer oxygen if needed .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate
Reactant of Route 2
Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate

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